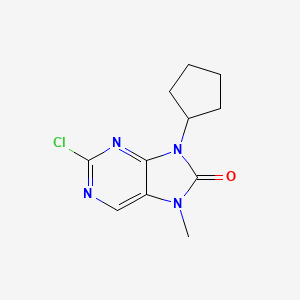

2-Chloro-9-cyclopentyl-7-methyl-purin-8-one

Description

2-Chloro-9-cyclopentyl-7-methyl-purin-8-one (CAS 1124329-94-7) is a purine derivative characterized by a chloro substituent at position 2, a cyclopentyl group at position 9, and a methyl group at position 6. Its molecular formula is C₁₁H₁₃ClN₄O, with a molecular weight of 252.7 g/mol .

Properties

Molecular Formula |

C11H13ClN4O |

|---|---|

Molecular Weight |

252.70 g/mol |

IUPAC Name |

2-chloro-9-cyclopentyl-7-methylpurin-8-one |

InChI |

InChI=1S/C11H13ClN4O/c1-15-8-6-13-10(12)14-9(8)16(11(15)17)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |

InChI Key |

TWRQPCNGQPTNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CN=C(N=C2N(C1=O)C3CCCC3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-7-methyl-7,9-dihydro-8H-purin-8-one with cyclopentylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.

Major Products Formed

Substitution Reactions: The major products are substituted purine derivatives with various functional groups replacing the chlorine atom.

Oxidation and Reduction: The major products include oxo and dihydro derivatives of the original compound.

Scientific Research Applications

2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ primarily in substituents at positions 2, 7, and 9, which influence physicochemical properties and biological interactions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the tetrahydropyran-4-yl group (CAS 1299420-90-8) introduces an oxygen atom, increasing polarity but also molecular weight .

Steric and Electronic Effects: The chloro group at position 2 in the target compound enhances electrophilicity, which may influence binding to nucleophilic residues in enzyme active sites. This is absent in amino-substituted analogs (e.g., CAS 1020719-54-3) . The cyclopentyl vs. tetrahydropyran substituents alter steric bulk. Cyclopentyl’s smaller size (5-membered ring) may allow better target fitting compared to the 6-membered tetrahydropyran .

Biological Relevance :

- Nucleoside analogs (e.g., CAS 29851-57-8) with sugar-like groups are often explored for antiviral or anticancer activity due to their resemblance to natural nucleosides .

- Chloro-substituted purines (e.g., target compound) are frequently investigated as kinase inhibitors, where the chloro group may stabilize interactions via halogen bonding .

Patent-Based Analogs (European Patent Examples)

The European Patent () highlights purin-8-one derivatives with diverse substituents, such as:

- 4-(4-Chlorophenoxy)phenyl (CAS example in ): Introduces aromaticity and chlorophenoxy groups, enhancing π-π stacking and hydrophobic interactions.

These examples underscore the versatility of purin-8-one scaffolds in drug discovery, with substituent choice tailored to optimize target engagement and pharmacokinetics .

Biological Activity

2-Chloro-9-cyclopentyl-7-methyl-purin-8-one is a synthetic purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a larger class of purines known for their diverse roles in biological systems, particularly in cell signaling and metabolic processes. Here, we explore its biological activity, including mechanisms of action, therapeutic potential, and research findings.

| Property | Value |

|---|---|

| CAS Number | 1124329-14-1 |

| Molecular Formula | C12H14ClN5O |

| Molecular Weight | 273.72 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Adenosine Receptors : This compound acts as an antagonist at adenosine receptors (A1 and A2A), which are crucial for mediating cellular responses to adenosine—a key signaling molecule in the brain and other tissues .

- Phosphodiesterase Inhibition : It has been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within cells, which can enhance various signaling pathways involved in metabolism and cell survival .

- Ryanodine Receptor Modulation : Research indicates that it may also affect ryanodine receptors, which play a significant role in calcium signaling in muscle and neuronal cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been observed to:

- Protect neuronal cells from oxidative stress.

- Reduce apoptosis in neuronal models exposed to neurotoxic agents.

- Enhance cell viability in vitro under conditions mimicking neurodegeneration .

Anticancer Potential

The compound has shown promise in cancer research as well. It exhibits:

- Cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

- Potential synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy .

Anti-inflammatory Properties

In addition to its neuroprotective and anticancer activities, this purine derivative has demonstrated anti-inflammatory effects by:

- Inhibiting the production of pro-inflammatory cytokines.

- Modulating immune responses through its action on adenosine receptors .

Case Studies and Research Findings

- Neuroprotection in Stroke Models : In an experimental model of stroke, administration of this compound resulted in significant improvement in neurological outcomes and reduced infarct size compared to controls .

- Cancer Cell Line Studies : A study investigating its effects on breast cancer cell lines revealed that treatment led to a dose-dependent decrease in cell proliferation and increased apoptosis markers .

- Inflammation Models : In vitro assays using macrophages showed that the compound effectively reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Q & A

Q. What PPE and engineering controls are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and N100/P3 respirators if airborne particles are detected .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing and synthesis .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂ClN₅O | |

| Molecular Weight | 253.7 g/mol | |

| Purity (HPLC) | ≥95% | |

| Solubility in DMSO | 20 mg/mL | |

| Storage Temperature | -20°C (desiccated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.